molecular formula C15H23NO2 B570316 (+)-N-Desmethyl Tramadol-d3 CAS No. 1261395-92-9

(+)-N-Desmethyl Tramadol-d3

Cat. No.: B570316
CAS No.: 1261395-92-9
M. Wt: 252.372
InChI Key: VUMQHLSPUAFKKK-RSGFOGQCSA-N
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Description

Contextualizing N-Desmethyl Tramadol (B15222) as a Key Metabolite of Tramadol

Upon administration, tramadol undergoes extensive metabolism in the liver, primarily through two major pathways: O-demethylation and N-demethylation. pharmgkb.orgnih.gov The O-demethylation pathway, catalyzed predominantly by the cytochrome P450 (CYP) 2D6 enzyme, produces O-desmethyltramadol (M1). nih.govpharmgkb.org The N-demethylation of tramadol, which leads to the formation of N-desmethyltramadol (M2), is primarily mediated by CYP2B6 and CYP3A4 enzymes. pharmgkb.orghmdb.ca N-desmethyltramadol can be further metabolized to secondary metabolites. pharmgkb.orghmdb.ca

Fundamental Principles and Advantages of Isotopic Labeling in Chemical Analysis

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. fiveable.mecreative-proteomics.comstudysmarter.co.uk Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons in their nuclei. musechem.com This difference in neutron number results in a difference in atomic mass but does not significantly alter the chemical properties of the atom or the molecule it is part of. fiveable.memusechem.com

Commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comnumberanalytics.com Deuterium, an isotope of hydrogen, is frequently used to create deuterated compounds. clearsynth.com The fundamental principle behind using isotopically labeled compounds in analysis is their ability to be distinguished from their non-labeled counterparts by mass-sensitive analytical techniques, most notably mass spectrometry (MS). numberanalytics.comchromforum.org

The advantages of isotopic labeling in chemical analysis are numerous:

Enhanced Specificity and Accuracy: By introducing a known mass difference, labeled compounds can be easily differentiated from the endogenous or unlabeled analyte of interest, leading to highly specific and accurate quantification. clearsynth.comsigmaaldrich.com

Improved Sensitivity: Isotope dilution mass spectrometry, which utilizes isotopically labeled internal standards, is a highly sensitive technique for quantifying compounds in complex matrices. sigmaaldrich.com

Tracing Metabolic Pathways: Labeled compounds serve as tracers, allowing researchers to follow the metabolic fate of a drug or molecule through complex biological systems. fiveable.memusechem.com

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can sometimes lead to a slowing of metabolic reactions that involve the cleavage of the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can be utilized to study reaction mechanisms and to develop drugs with altered metabolic profiles. nih.govinformaticsjournals.co.in

Role of Deuterated Compounds as Internal Standards in Quantitative Methodologies

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. wuxiapptec.combiopharmaservices.com The purpose of the internal standard is to correct for the variability inherent in the analytical process, such as inconsistencies in sample preparation, extraction, injection volume, and instrument response. chromforum.orgbiopharmaservices.comscioninstruments.com

Deuterated compounds, such as (+)-N-Desmethyl Tramadol-d3, are considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. biopharmaservices.comscispace.comnih.gov This is because they are chemically almost identical to the analyte being measured.

Key advantages of using deuterated internal standards include:

Similar Physicochemical Properties: A deuterated internal standard has nearly identical physical and chemical properties to the unlabeled analyte. This means it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. sigmaaldrich.comnebiolab.com

Co-elution with the Analyte: Ideally, the deuterated internal standard will co-elute with the analyte from the chromatography column. This ensures that both compounds experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample. scispace.commusechem.com

Correction for Matrix Effects: Because the deuterated internal standard and the analyte are affected by matrix effects in the same way, the ratio of their signals remains constant, leading to more accurate and precise quantification. clearsynth.commusechem.com

Compensation for Analyte Loss: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the deuterated internal standard, thus preserving the accuracy of the final concentration measurement. wuxiapptec.com

The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable quantitative methods for the analysis of tramadol and its metabolites in various biological matrices. researchgate.nettandfonline.com These methods are essential for a wide range of applications, from pharmacokinetic research to clinical and forensic toxicology.

Properties

CAS No.

1261395-92-9

Molecular Formula

C15H23NO2

Molecular Weight

252.372

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3

InChI Key

VUMQHLSPUAFKKK-RSGFOGQCSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Synonyms

(1R,2R)-(+)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol-d3; _x000B_cis-(+)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol-d3

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of N Desmethyl Tramadol D3

Chemical Synthesis Pathways for N-Desmethyl Tramadol (B15222) Scaffolds

The foundational structure of N-Desmethyl Tramadol is typically assembled through multi-step synthetic routes. A common starting point involves the Mannich reaction, a three-component condensation that forms a crucial aminoketone intermediate. For instance, the reaction of cyclohexanone (B45756), paraformaldehyde, and an appropriate amine hydrochloride under acidic conditions yields the necessary 2-aminomethyl cyclohexanone derivative. smolecule.com Specifically, to create the N-desmethyl scaffold, a precursor with a protecting group on the nitrogen, such as a benzyl (B1604629) group, is often used. The synthesis can begin with the reaction of cyclohexanone, paraformaldehyde, and benzylmethylamine hydrochloride to produce 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone. smolecule.comresearchgate.net This intermediate is then coupled with an organometallic reagent, such as 3-methoxyphenyl (B12655295) lithium or a corresponding Grignard reagent, to introduce the second key fragment of the molecule. researchgate.net The final step to achieve the N-desmethyl scaffold from this route involves the removal of the N-benzyl group.

To produce the N-desmethyl scaffold directly from tramadol, a regioselective demethylation of the tertiary amine is required. This process must selectively cleave one of the N-methyl groups without affecting the O-methyl group on the phenyl ring or other functional groups.

Boron Tribromide (BBr₃): This reagent is effective for the selective demethylation of aryl methyl ethers, but it can also be used for N-demethylation. ajrconline.org For the N-demethylation of tramadol, BBr₃ in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78°C) can selectively cleave the N-methyl bond. The mechanism involves the formation of a boron-nitrogen complex, facilitating the removal of the methyl group.

Oxidative Demethylation: This class of reactions provides an alternative to using harsh reagents like BBr₃. Various methods exist for the oxidative N-demethylation of alkaloids. google.comresearchgate.net One approach involves using iodine and aqueous sodium hydroxide (B78521) under reflux conditions. Other catalytic systems, such as those employing iron (Fe) or copper (Cu) catalysts in the presence of an oxidizing agent, have also been developed for the N-demethylation of various alkaloids and could be applicable to tramadol. google.comresearchgate.netnih.gov These methods often proceed through the formation of an N-oxide intermediate, which is then converted to the secondary amine. google.com

TechniqueReagents & ConditionsKey CharacteristicsReference
Boron Tribromide DemethylationBoron tribromide (BBr₃) in dichloromethane (DCM) at -78°CSelectively cleaves the N-methyl bond over other functional groups. Requires anhydrous conditions and careful temperature control.
Oxidative DemethylationIodine, aqueous sodium hydroxide (NaOH), refluxAn alternative to boron-based reagents.
Catalytic Oxidative DemethylationFe(III)-TAML catalyst with hydrogen peroxide (H₂O₂)Considered a "green" chemistry approach; operates under milder conditions. Effective for tropane (B1204802) alkaloids. researchgate.netnih.gov
Palladium/Copper Catalyzed DemethylationPd or Cu catalysts (e.g., Pd(OAc)₂, Cu(OAc)₂) with an oxidizing agentProvides a practical method for N-demethylation of morphinan (B1239233) alkaloids. google.com

Tramadol possesses two stereogenic centers, which means it can exist as four distinct stereoisomers, comprising two pairs of enantiomers (cis and trans). wikipedia.orgacs.org The therapeutically utilized form of tramadol is the racemic (±)-cis isomer. acs.org Consequently, the synthesis of (+)-N-Desmethyl Tramadol-d3 requires precise control over the stereochemistry to isolate the desired (1R, 2R)-enantiomer.

Stereochemical control can be achieved in several ways:

Chiral Resolution: A common industrial practice is to synthesize the racemic cis-isomer and then resolve the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as (R,R)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Asymmetric Synthesis: While more complex, an asymmetric synthesis could be designed to produce the desired (+)-enantiomer directly, thus avoiding a resolution step.

Chiral Chromatography: For analytical and small-scale preparations, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers of N-Desmethyl Tramadol. google.com

Deuterium (B1214612) Incorporation Methodologies for Stable Labeling

The "-d3" designation in this compound signifies the replacement of three hydrogen atoms with three deuterium atoms (³H or D) on the N-methyl group. synzeal.com This isotopic labeling is critical for its use as an internal standard in mass spectrometry, as it provides a distinct mass shift without significantly altering the chemical properties of the molecule.

The most common method for introducing the trideuteromethyl group is through reductive amination . This process typically involves reacting the precursor secondary amine, (+)-N,O-Didesmethyl Tramadol, with a deuterated source of formaldehyde.

Key reagents for this labeling include:

Deuterated Formaldehyde (CD₂O): Serves as the one-carbon source for the methyl group.

Deuterated Reducing Agent: A deuterated borohydride, such as sodium cyanoborodeuteride (NaBD₃CN) or sodium triacetoxyborodeuteride, is used to reduce the intermediate iminium ion formed in the reaction.

To ensure high isotopic purity (typically >98%), the reaction is performed using deuterated solvents (e.g., deuterated methanol, CD₃OD) to minimize any H/D exchange.

Reagent TypeSpecific Reagent ExampleRole in SynthesisReference
Deuterated Carbon SourceDeuterated Formaldehyde (CD₂O)Provides the deuterated carbon for the N-methyl-d3 group.
Deuterated Reducing AgentSodium Cyanoborodeuteride (NaBD₃CN)Reduces the iminium intermediate to the deuterated amine.
Deuterated SolventDeuterated Methanol (CD₃OD)Minimizes proton-deuterium exchange, ensuring high isotopic purity.

Post-Synthetic Modification and Derivatization for Analytical Utility

While this compound is primarily used as an internal standard, both it and its non-labeled counterpart can undergo derivatization to improve their analytical detection, particularly in gas chromatography (GC). nih.gov The polar nature of the hydroxyl and amine groups in N-Desmethyl Tramadol can lead to poor peak shape and thermal instability during GC analysis. Derivatization masks these polar groups, increasing the compound's volatility and thermal stability. nyc.gov

Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylsilyl (B98337) chloride (TMCS), react with the hydroxyl and amine groups to form trimethylsilyl (TMS) ethers and amines. oup.com

Acylation: Reagents like propionic anhydride (B1165640) or acetic anhydride convert the polar groups into esters and amides. nyc.gov This method has been shown to produce stable derivatives of tramadol metabolites that are well-resolved in GC-MS analysis. nyc.gov

These modifications are crucial for developing robust and sensitive analytical methods for quantifying tramadol and its metabolites in complex biological matrices. nih.govresearchgate.net

Derivatization MethodReagentPurposeAnalytical TechniqueReference
SilylationBSTFA + 1% TMCSIncreases volatility and thermal stability by forming TMS derivatives.GC-MS oup.com
AcylationPropionic AnhydrideForms stable and well-resolved propionyl derivatives.GC-MS nyc.gov
AcylationAcetic Anhydride / Benzoyl ChlorideUsed for chemical modification to aid in structural elucidation.LC-HR-MS/MS researchgate.net

Advanced Analytical Methodologies for N Desmethyl Tramadol D3

State-of-the-Art Mass Spectrometry Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of tramadol (B15222) and its metabolites due to its high sensitivity and selectivity. nih.gov The use of a deuterated internal standard such as (+)-N-Desmethyl Tramadol-d3 is pivotal for achieving accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the simultaneous quantification of tramadol and its metabolites, including N-desmethyltramadol, in various biological samples like whole blood, plasma, and urine. diva-portal.orgresearchgate.netnih.govmdpi.com This method offers high sensitivity and specificity, enabling the detection of low concentrations of these analytes. nih.gov The use of a deuterated internal standard, such as N-desmethyl-tramadol-d3, is integral to these applications, providing a distinct mass shift that allows for precise calibration and quantification while accounting for matrix effects. LC-MS/MS methods have been developed for both achiral and enantioselective analyses, the latter being important for understanding the different pharmacological effects of the individual enantiomers of tramadol and its metabolites. diva-portal.orgnih.gov

Table 1: Examples of LC-MS/MS Applications for Tramadol Metabolite Analysis

ApplicationMatrixKey FeaturesReference
Enantioselective analysis of tramadol and its three main metabolitesWhole bloodSimultaneous quantification of enantiomers of tramadol, O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol. diva-portal.org
Enantioselective analysis of total and unbound concentrationsHuman plasmaUltrafiltration followed by LC-MS/MS for the analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers. nih.gov
Simultaneous determination of tramadol and its phase I and II metabolitesHuman urineA rapid and efficient method using dispersive liquid-liquid microextraction and LC-MS/MS with electrospray ionization. mdpi.com
Multi-residue analysis in environmental water samplesWastewater, surface water, groundwaterInclusion of N-desmethyl-tramadol-d3 as an internal standard for the analysis of multiple micropollutants.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HR-MS/MS), provides the capability for accurate mass measurements, which is invaluable for the structural elucidation of drug metabolites. researchgate.net This technique allows for the differentiation of isomers with identical molecular formulae, such as N-desmethyltramadol and O-desmethyltramadol. ata-journal.org The high mass accuracy of HRMS helps in confirming the elemental composition of fragment ions, leading to a more definitive identification of the metabolite's structure. researchgate.net In one study, a molecular networking approach using LC-HRMS data successfully identified 25 tramadol metabolites in urine and plasma samples from a fatal poisoning case. researchgate.net

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are tandem mass spectrometry scan modes that provide high sensitivity and selectivity for quantitative analysis. The optimization of precursor-to-product ion transitions is a critical step in developing a robust LC-MS/MS method. For N-desmethyltramadol, the transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored.

For instance, in the analysis of tramadol and its metabolites, MRM is commonly used to detect the specific transitions for each analyte and their corresponding internal standards. researchgate.netnih.gov The transitions for N-desmethyltramadol often involve the precursor ion at m/z 250.3 and a characteristic product ion. researchgate.net A study on the simultaneous analysis of tramadol and its metabolites in rat plasma utilized MRM for detection. researchgate.net

Table 2: Example of MRM Transitions for Tramadol and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tramadol264.358.2 researchgate.net
O-desmethyltramadol (ODT)250.358.3 researchgate.net

Note: Specific transitions for N-Desmethyl Tramadol-d3 would be adjusted based on its increased mass due to deuterium (B1214612) labeling.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used in LC-MS for the analysis of pharmaceutical compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like tramadol and its metabolites. mdpi.com It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source. mdpi.com Positive ion mode ESI is frequently employed for the analysis of these compounds. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used for compounds that are less polar and more volatile than those typically analyzed by ESI. mdpi.com While ESI is more commonly reported for tramadol analysis, APCI has also been successfully used. researchgate.netoup.com One study utilized APCI for the quantification of tramadol and O-desmethyltramadol in plasma. oup.com

The choice between ESI and APCI depends on the specific analyte properties and the chromatographic conditions. For N-desmethyltramadol and its deuterated analog, ESI in positive ion mode is generally the preferred method due to their chemical nature. nih.govmdpi.com

Chromatographic Separation Sciences for N-Desmethyl Tramadol Enantiomers

The enantiomers of tramadol and its metabolites exhibit different pharmacological activities, making their separation and individual quantification essential for a comprehensive understanding of the drug's effects. nih.gov

Chiral stationary phases (CSPs) are the cornerstone of enantioselective chromatography, enabling the separation of enantiomers. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net

Alpha-1-acid glycoprotein (B1211001) (AGP) column: This protein-based chiral stationary phase has been utilized for the enantiomeric separation of tramadol and its metabolites. nih.gov The separation mechanism involves stereoselective interactions between the enantiomers and the chiral protein immobilized on the silica (B1680970) support.

Lux Cellulose-4 column: A study detailing the development of an enantioselective liquid chromatography method for tramadol and its metabolites, N-desmethyltramadol and O-desmethyltramadol, in wastewater samples successfully employed a Lux Cellulose-4 column. mdpi.comucp.pt This cellulose-based CSP allowed for the baseline separation of all six enantiomers (tramadol, N-desmethyltramadol, and O-desmethyltramadol) in a single chromatographic run. mdpi.com The method was validated and demonstrated good resolution and enantioselectivity. mdpi.comucp.pt

Other chiral columns, such as the Chiralpak AD column (amylose-based) and Chiralcel OD-R column (cellulose-based), have also been reported for the successful enantioselective analysis of tramadol and its metabolites in various biological matrices. researchgate.netnih.govresearchgate.netoup.com

Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the sensitive and specific quantification of tramadol and its metabolites, including N-desmethyl tramadol. These methods offer significant advantages in terms of speed, resolution, and sensitivity.

A fully automated workflow for dried spot analysis has been demonstrated using a Transcend DSX-1 system, which combines a dried spot autosampler with UHPLC and TurboFlow™ technology for online sample cleanup. thermofisher.com This integrated system allows for the direct desorption of analytes from dried spot cards, followed by two-dimensional liquid chromatography separation and mass spectrometry detection. thermofisher.com The method achieves rapid quantitation of tramadol and its metabolites in various dried matrices with a linearity ranging from 5 to 400 ng/mL. thermofisher.com The use of deuterated internal standards, such as N-desmethyltramadol-d3, is integral to this process for accurate quantification. thermofisher.com

The chromatographic separation is often achieved using columns like a Cyclone™-P followed by a biphenyl (B1667301) analytical column. thermofisher.com Mobile phases typically consist of ammonium (B1175870) formate (B1220265) in water and methanol. thermofisher.com The total run time for such analyses can be as short as 8 minutes, enabling high-throughput screening. thermofisher.com

Table 1: UHPLC-MS/MS Method Parameters for Tramadol and Metabolites

Parameter Details Reference
System Transcend™ DSX-1 with TurboFlow™ technology and TSQ Altis™ triple quadrupole mass spectrometer scispec.co.th
Online Cleanup TurboFlow™ technology for direct injection of complex matrices scispec.co.th
Analytical Column Biphenyl analytical column thermofisher.com
Mobile Phase 10 mM ammonium formate in water and 10 mM ammonium formate in methanol thermofisher.com
Detection Tandem Mass Spectrometry (MS/MS) thermofisher.com
Linearity 5 to 400 ng/mL thermofisher.comscispec.co.th

| Internal Standard | N-desmethyltramadol-d3 | thermofisher.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Liquid chromatography methods using chiral columns, such as Chiralpak® AD, have been successfully employed for the enantioselective analysis of tramadol and its metabolites, N-desmethyltramadol and O-desmethyltramadol. nih.govnih.gov These methods typically use a mobile phase of hexane (B92381) and ethanol (B145695) with a modifier like diethylamine (B46881). nih.gov Given SFC's known capabilities for efficient chiral separations, it represents a promising, albeit less documented, technique for the chiral resolution of N-desmethyl tramadol and its deuterated analogue.

Advanced Sample Preparation and Extraction Protocols

The accuracy of any analytical method heavily relies on the efficiency and cleanliness of the sample preparation. For this compound, various extraction techniques are employed to isolate it from complex biological and environmental matrices.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Enhancements

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for preparing samples for the analysis of tramadol and its metabolites. mdpi.com

Liquid-Liquid Extraction (LLE) often utilizes solvents like methyl tert-butyl ether or n-butyl chloride. nih.gov In some protocols, a back-extraction step with hydrochloric acid is included to improve cleanup. nih.gov Dispersive liquid-liquid microextraction (DLLME) has also been shown to be an efficient method for extracting tramadol and its metabolites from urine samples. mdpi.com

Solid-Phase Extraction (SPE) provides a more automated and often cleaner extraction. nyc.gov Mixed-mode strong cation exchange (MCX) cartridges are frequently used, taking advantage of the basic nature of tramadol and its metabolites. mdpi.com A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. nyc.govnih.gov

Table 2: Comparison of LLE and SPE for N-Desmethyl Tramadol Analysis

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Principle Partitioning between two immiscible liquid phases Partitioning between a solid sorbent and a liquid phase mdpi.comnyc.gov
Common Solvents/Sorbents Methyl tert-butyl ether, n-butyl chloride Mixed-mode Cation Exchange (MCX) nih.govmdpi.com
Advantages Simple, inexpensive High recovery, clean extracts, amenable to automation nyc.gov
Disadvantages Can be labor-intensive, may form emulsions Can be more expensive, requires method development researchgate.net

| Reported Recovery | >98% for N-desmethyltramadol | ~85-106% for tramadol and metabolites | nih.govnih.gov |

Automated Online Sample Cleanup and Direct Desorption Technologies (e.g., Dried Spot Analysis)

To enhance throughput and reduce manual labor, automated online sample cleanup and direct desorption technologies have been developed. A prime example is the use of dried blood spot (DBS) analysis. thermofisher.comresearchgate.net This technique involves spotting a small volume of a biological sample onto a specialized card, which is then dried. thermofisher.com

The analysis is then performed using a system like the Transcend DSX-1, which automates the entire process from sample extraction to detection. thermofisher.comthermofisher.com This system uses flow-through desorption to directly elute the analytes from the DBS card into the LC-MS/MS system. scispec.co.th This is often coupled with online sample cleanup techniques like TurboFlow™ technology, which uses a two-dimensional chromatography setup to remove larger matrix components before the analytical separation, improving method robustness and sensitivity. thermofisher.comscispec.co.th

Considerations for Diverse Biological and Environmental Matrices

The analytical methods for N-desmethyl tramadol must be adaptable to a wide range of biological and environmental matrices, each presenting unique challenges.

Urine: As a primary excretion route, urine is a common matrix for monitoring tramadol use. testcatalog.org Sample preparation often involves a "dilute-and-shoot" approach or extraction techniques like LLE or SPE. nih.govsigmaaldrich.com The presence of high concentrations of urea (B33335) and other salts can cause matrix effects that need to be addressed.

Plasma/Whole Blood: These matrices are crucial for pharmacokinetic studies. researcher.lifeunisa.edu.au Sample preparation typically involves protein precipitation followed by LLE or SPE. unisa.edu.au Dried blood spot (DBS) analysis is becoming increasingly popular for its minimally invasive nature and ease of sample handling. thermofisher.comresearchgate.net

Wastewater: Monitoring wastewater can provide valuable data on community-level drug consumption. mdpi.com Due to the low concentrations and complex matrix, a pre-concentration step using SPE is usually required. mdpi.comeuseme.eu The presence of numerous other compounds necessitates highly selective analytical methods like LC-MS/MS. euseme.eu

Table 3: Matrices for N-Desmethyl Tramadol Analysis

Matrix Key Considerations Common Preparation Techniques Reference
Urine High analyte concentration, potential for matrix effects Dilute-and-shoot, LLE, SPE nih.govtestcatalog.orgsigmaaldrich.com
Plasma Protein binding, lower analyte concentrations Protein precipitation, LLE, SPE, Ultrafiltration nih.govnih.gov
Whole Blood Cell lysis required, complex matrix Protein precipitation, LLE, SPE, Dried Blood Spot (DBS) unisa.edu.aulabrulez.com

| Wastewater | Very low concentrations, highly complex matrix | Solid-Phase Extraction (SPE) for pre-concentration | mdpi.comeuseme.eu |

Rigorous Method Validation and Performance Characterization

A critical component of developing any analytical method is its rigorous validation to ensure its reliability and accuracy. Method validation for this compound analysis follows established guidelines and assesses several key parameters.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples. nih.gov

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. nih.govmdpi.com Correlation coefficients (r²) are expected to be greater than 0.99. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are typically evaluated at multiple concentration levels, and the acceptance criteria are often within ±15% (±20% at the lower limit of quantitation). researchgate.netunisa.edu.au

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.com For tramadol and its metabolites, LOQs in the low ng/mL range are commonly achieved. nih.govnih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte is assessed to ensure that the accuracy of the method is not compromised. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature) is evaluated. nih.gov

By adhering to these validation parameters, analytical methods for this compound can be confidently applied to various research and monitoring purposes.

Assessment of Analytical Selectivity and Matrix Effects

Analytical selectivity is crucial for distinguishing the target analyte from other endogenous and exogenous components in a biological sample. In methods developed for tramadol and its metabolites, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analytes and the internal standard, N-Desmethyl Tramadol-d3. oup.comnih.gov For instance, in the analysis of postmortem skeletal tissue, selectivity was confirmed by testing five different zero samples, which showed no interfering peaks. oup.com

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, pose a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard like N-Desmethyl Tramadol-d3 is the preferred strategy to mitigate these effects. smolecule.com Because the deuterated standard is chemically identical and chromatographically co-elutes with the non-deuterated analyte, it experiences similar matrix effects, allowing for reliable correction and improving the accuracy of quantification. smolecule.comotsuka.co.jp Studies have demonstrated that when using deuterated internal standards for tramadol metabolites, no significant ion suppression or enhancement was observed. nih.gov In one method, matrix effects for N-desmethyltramadol were evaluated and found to be 105.1 ± 2.7%, indicating that the use of an appropriate internal standard effectively compensated for matrix-induced variations. researchgate.netnih.gov

Establishment of Linearity and Calibration Curve Models

The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For the quantification of N-desmethyltramadol using N-Desmethyl Tramadol-d3 as an internal standard, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. These curves are often fitted with a linear regression model, sometimes with weighting factors like 1/x or 1/x² to ensure accuracy at lower concentrations. nih.govthermofisher.com

Various studies have established linear ranges for N-desmethyltramadol in different biological matrices, consistently demonstrating high correlation coefficients (r² > 0.99). nih.govnih.gov This indicates a strong linear relationship, which is fundamental for accurate quantification.

Table 1: Linearity and Calibration Data for N-Desmethyltramadol Analysis

Matrix Linear Range (ng/mL) Correlation Coefficient (r²) Source(s)
Human Plasma 2.5–320 > 0.999 researchgate.netnih.gov
Human Plasma 5–1,000 Not specified avma.org
Human Urine 10–1,000 > 0.99 nih.gov
Rat Plasma 0.1–300 Not specified nih.gov
Dried Blood Spot 5–400 > 0.99 thermofisher.com
Human Whole Blood 0.25–250 Not specified nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are critical for determining the sensitivity of an analytical method.

For N-desmethyltramadol, the LOQ is often established as the lowest point on the calibration curve that meets specific criteria for accuracy and precision, typically within ±20% of the nominal value. oup.comnih.gov The LOD is commonly determined based on the signal-to-noise ratio, with a value of 3 being a widely accepted threshold. nih.gov The use of sensitive LC-MS/MS systems allows for very low detection and quantification limits, making it possible to measure trace amounts of N-desmethyltramadol in forensic and clinical samples.

Table 2: LOD and LOQ for N-Desmethyltramadol in Various Matrices

Matrix LOD (ng/mL) LOQ (ng/mL) Source(s)
Human Plasma Not specified 2.5 researchgate.netnih.gov
Human Urine Not specified 20 nih.gov
Human Plasma Not specified 5 wjbphs.com
Rat Plasma Not specified 0.1 nih.gov
Bone Tissue 0.1–1 Lowest calibrator oup.com
Exhaled Breath 0.1 (pg/collector) Not specified uni-saarland.de

Evaluation of Analytical Precision, Accuracy, and Reproducibility

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration. nih.gov

Intra-assay precision and accuracy are evaluated by analyzing replicates on the same day, whereas inter-assay (or intermediate) precision and reproducibility are assessed over several days to account for long-term variability. oup.comnih.gov Analytical methods for N-desmethyltramadol that employ its deuterated internal standard consistently demonstrate high precision and accuracy, with values typically falling within the widely accepted limit of ±15% (or ±20% at the LOQ). thermofisher.comnih.gov

Table 3: Precision and Accuracy Data for N-Desmethyltramadol Quantification

Matrix Precision (%RSD) Accuracy (%) Source(s)

Reproducibility is further demonstrated by the consistent performance of the internal standard across different matrices and over extended analytical runs. In one study, the peak area of the tramadol-13C-d3 internal standard showed an RSD below 15% over 70 injections in various matrices, highlighting the robustness of using stable isotope-labeled standards. thermofisher.com

Compound Stability in Analytical Workflows

Assessing the stability of an analyte in a biological matrix under various storage and handling conditions is essential to ensure that the measured concentration reflects the original concentration in the sample. Stability studies typically evaluate the compound's integrity during short-term storage at room temperature, long-term storage at freezing temperatures (e.g., -20°C or -80°C), and after multiple freeze-thaw cycles. scispace.com

The use of N-Desmethyl Tramadol-d3 as an internal standard is beneficial in these assessments. Since the deuterated and non-deuterated forms exhibit similar stability profiles, the internal standard can help correct for any degradation that may occur during sample processing and storage. otsuka.co.jp In a study validating a method for U-47700 and its metabolites, which used a deuterated internal standard (N-desmethyl-U-47700-d3), the parent substance and its metabolites were found to be relatively stable in blood samples for 21 days under various temperature conditions. scispace.com Another validation for tramadol and its metabolites confirmed stability in both blood and analytical extracts. nih.gov These findings support the reliability of using deuterated standards in analytical workflows where sample integrity over time is a concern.

Applications of + N Desmethyl Tramadol D3 in Quantitative Bioanalysis and Research

Utilization as a Stable-Labeled Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

(+)-N-Desmethyl Tramadol-d3 is primarily employed as a stable-labeled internal standard (IS) in isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS). cerilliant.com The incorporation of three deuterium (B1214612) atoms (d3) results in a compound that is chemically identical to the analyte of interest, N-Desmethyl Tramadol (B15222), but has a slightly higher molecular weight.

This mass difference is the cornerstone of its utility. In an IDMS workflow, a known quantity of the deuterated standard is added to a biological sample at an early stage of preparation. nih.gov Because the standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. smolecule.com Any sample loss or variation during these steps will affect both the analyte and the standard proportionally. The mass spectrometer can distinguish between the two based on their different masses, allowing for a highly accurate and precise quantification of the analyte by calculating the ratio of the native analyte to the labeled standard. musechem.com This approach effectively corrects for matrix effects and procedural inconsistencies, which are common challenges in bioanalysis.

Contribution to Accurate Quantification of N-Desmethyl Tramadol in Complex Samples

The use of this compound is crucial for the accurate measurement of N-Desmethyl Tramadol in complex biological matrices such as plasma, whole blood, and urine. cerilliant.comnih.gov These samples contain numerous endogenous and exogenous substances that can interfere with the analytical signal, a phenomenon known as the matrix effect. By co-eluting with the analyte, the deuterated internal standard helps to compensate for signal suppression or enhancement caused by these interfering components.

Several validated analytical methods have demonstrated the successful application of deuterated internal standards for Tramadol and its metabolites. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Tramadol and its main metabolites in human plasma utilizes stable-isotope labeled internal standards to ensure accuracy. nih.gov These methods often achieve low limits of quantification, for example, 5 ng/ml for N-Desmethyl Tramadol, with high precision and accuracy. nih.gov

Table 1: Example of a Validated LC-MS/MS Method for Tramadol and Metabolites

AnalyteLower Limit of Quantification (LLOQ)Within-day Precision (% RSD)Between-day Precision (% RSD)
Tramadol2.5 ng/ml2.5-9.7%2.5-9.9%
O-Desmethyl Tramadol1.25 ng/ml2.5-9.9%2.5-9.9%
N-Desmethyl Tramadol5 ng/ml5.9-11.3%5.9-11.3%

This table is illustrative and based on findings from similar validated assays. nih.gov

Facilitating Pharmacokinetic and Metabolic Tracing Studies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on accurate concentration measurements over time. The use of this compound as an internal standard enables the generation of reliable data for constructing pharmacokinetic profiles of Tramadol and its metabolites. dovepress.com This is essential for understanding the drug's behavior in the body and how factors like genetic polymorphisms in metabolic enzymes (e.g., CYP2D6) can influence it. dovepress.com

Furthermore, stable isotope-labeled compounds are invaluable in metabolic tracing studies. While not directly used for tracing in this form, the accurate quantification it enables for the N-desmethyl metabolite is critical to understanding the metabolic pathways of Tramadol. smolecule.com

Role in Developing and Validating Analytical Methods for Related Analytes

The principles and techniques established using this compound as an internal standard are applicable to the development and validation of analytical methods for a broader range of related analytes. axios-research.comsynzeal.com The successful implementation of IDMS with this compound serves as a model for creating robust and reliable quantitative assays for other drug metabolites and structurally similar compounds. The validation process for an analytical method, which includes assessing parameters like accuracy, precision, selectivity, linearity, and stability, is significantly strengthened by the inclusion of a stable-labeled internal standard. ijpsjournal.comsynzeal.com

Importance in Establishing Reference Standards for Quality Assurance

This compound, as a well-characterized chemical compound, is used to create certified reference materials. cerilliant.comaxios-research.com These reference standards are crucial for quality assurance and quality control (QC) in clinical and forensic toxicology laboratories. By providing a benchmark for the accurate quantification of N-Desmethyl Tramadol, these standards ensure the reliability and comparability of results across different laboratories and analytical platforms. axios-research.comsynzeal.com This is vital for applications such as therapeutic drug monitoring, clinical trials, and forensic investigations.

Metabolic Pathways and Enzymology of N Desmethylation

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Responsible for N-Demethylation

In humans, the N-demethylation of tramadol (B15222) to its primary metabolite, N-desmethyl tramadol (M2), is predominantly carried out by specific isoforms of the cytochrome P450 enzyme system located in the liver. drugbank.compharmgkb.org Extensive research has identified CYP2B6 and CYP3A4 as the principal enzymes responsible for this metabolic step. drugbank.compharmgkb.orgnih.govmedsafe.govt.nz While CYP2D6 is the major isoform for the O-demethylation pathway leading to the active metabolite O-desmethyl tramadol (M1), CYP2B6 and CYP3A4 are key to the N-demethylation pathway. nih.govekb.eg Studies using cDNA-expressed human CYP isoforms have confirmed that CYP2B6 and CYP3A4 catalyze the formation of M2. nih.gov The contribution of these enzymes has been further substantiated by inhibition studies, where the CYP3A4 inhibitor troleandomycin (B1681591) markedly inhibited the formation of M2 in human liver microsomes. nih.gov

In canine species, the enzymatic landscape for tramadol N-demethylation differs. Research indicates that CYP2B11 and CYP3A12 are the major isoforms responsible for the formation of M2 in dogs. nih.govresearchgate.netnih.gov This was confirmed through studies with recombinant canine P450s and inhibition experiments using chloramphenicol (B1208) and anti-CYP2B11 antiserum in dog liver microsomes. nih.govresearchgate.netnih.gov

In Vitro Enzyme Kinetics and Reaction Phenotyping Studies in Liver Microsomes

In vitro studies using human liver microsomes have been instrumental in characterizing the kinetics of tramadol's N-demethylation. Kinetic analyses have revealed that the formation of N-desmethyl tramadol (M2) follows a two-site model, suggesting the involvement of multiple enzymes. nih.gov For the high-affinity enzyme involved in M2 formation, a K(m) value of 1021 microM has been reported. nih.gov Reaction phenotyping studies with a panel of characterized human liver microsomes have shown a good correlation between the rate of M2 formation and enzymatic markers for CYP2B6. nih.gov

In dog liver microsomes, enzyme kinetic parameters for the formation of M2 from both (+)-tramadol and (-)-tramadol (B15223) have been determined. researchgate.net The kinetics of M2 formation fit the Michaelis-Menten model. researchgate.net The intrinsic clearance (Vmax/Km) for M2 formation is a key parameter in these studies. nih.gov

Table 1: Enzyme Kinetic Parameters for M2 Formation in Dog Liver Microsomes

Comparative Metabolism of N-Desmethyl Tramadol Across Species (e.g., human, dog, cat)

Significant species differences exist in the metabolic pathways of tramadol, particularly in the formation of N-desmethyl tramadol (M2). nih.gov In vitro studies using liver microsomes have demonstrated these variations.

The rate of M2 formation in dogs is considerably faster than in both cats and humans . nih.govresearchgate.netnih.gov Specifically, M2 formation by dog liver microsomes is reported to be 4.8-fold faster than in cats and 19-fold faster than in humans. nih.govresearchgate.netnih.gov This higher rate of N-demethylation in dogs contributes to lower circulating concentrations of the parent drug and the O-desmethylated metabolite (M1). nih.gov

In contrast, cats produce significantly higher concentrations of the M1 metabolite compared to dogs, suggesting a less dominant N-demethylation pathway. veterinary-practice.comnih.govvin.com This indicates that cats are more likely to experience effects mediated by the M1 metabolite. veterinary-practice.com

Humans exhibit a more balanced metabolism, with both O- and N-demethylation pathways being significant. drugbank.com The extensive metabolism in humans leads to the identification of at least 23 metabolites. drugbank.com

Table 2: Comparative M2 Formation Rates in Liver Microsomes

Formation of Downstream N-Demethylated Metabolites

N-desmethyl tramadol (M2) is not an end-stage metabolite and can undergo further biotransformation. pharmgkb.orgnih.govbrieflands.com The primary downstream metabolic reaction involving M2 is a second N-demethylation step, leading to the formation of N,N-didesmethyltramadol (M3) . pharmgkb.orgnih.govekb.eg This reaction is also catalyzed by cytochrome P450 enzymes, with CYP3A4 being implicated in this further demethylation. ekb.eg

Another significant downstream metabolite is N,O-didesmethyltramadol (M5) . nih.govbrieflands.com M5 can be formed through the O-demethylation of M2, a reaction mediated by CYP2D6. ekb.eg Alternatively, M5 can also be formed via the N-demethylation of O-desmethyltramadol (M1). nih.gov In dogs, M5 is a major circulating metabolite. nih.gov

Stereoselective Aspects of N-Desmethyl Tramadol Formation

Tramadol is administered as a racemic mixture of two enantiomers, (+)-(1R,2R)-tramadol and (−)-(1S,2S)-tramadol. nih.govresearchgate.net The metabolism of these enantiomers can be stereoselective, meaning one enantiomer may be metabolized at a different rate than the other.

In human liver microsomes, the N-demethylation of tramadol has been shown to be stereoselective, with a preference for the metabolism of the (+)-enantiomer . nih.gov However, a study on dog liver microsomes found no significant difference in the formation of M2 from (+)-tramadol versus (-)-tramadol. nih.gov This suggests that the stereoselectivity of N-demethylation can vary between species.

While the formation of M2 in dogs does not appear to be stereoselective, the O-demethylation pathway to M1 shows clear stereoselectivity, with the formation of M1 from (+)-tramadol being about 2.6-fold higher than from (-)-tramadol. nih.gov

Stereochemical Investigations of N Desmethyl Tramadol

Principles of Enantiomerism in Drug Metabolism and Analysis

Tramadol (B15222) is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol (B15223). drugbank.comnih.govnih.gov These enantiomers and their metabolites exhibit different pharmacological activities. drugbank.comdiva-portal.org The metabolism of tramadol is a complex process involving multiple cytochrome P450 (CYP) enzymes and results in various metabolites, including N-desmethyl tramadol (NDT). researchgate.netbrieflands.com The two primary metabolic pathways are N-demethylation, which produces N-desmethyltramadol, and O-demethylation, which forms O-desmethyltramadol (ODT). nih.govbrieflands.comnih.gov

The metabolism of tramadol is stereoselective, meaning that the enzymes involved preferentially act on one enantiomer over the other. brieflands.com The N-demethylation of tramadol is primarily catalyzed by CYP2B6 and CYP3A4, while O-demethylation to the active metabolite ODT is mainly carried out by CYP2D6. researchgate.netbrieflands.com Due to this stereoselectivity, the plasma concentrations of the enantiomers of both the parent drug and its metabolites can differ significantly. For instance, after oral administration of racemic tramadol, the area under the plasma concentration-time curve (AUC) for (+)-N-desmethyltramadol is greater than for its (-) enantiomer. nih.gov

The distinct pharmacological profiles of the enantiomers of tramadol and its metabolites necessitate the use of enantioselective analytical methods to accurately assess their individual contributions. mdpi.com The (+)-enantiomer of ODT is a potent µ-opioid receptor agonist, contributing significantly to the analgesic effect, while the parent enantiomers primarily inhibit the reuptake of serotonin (B10506) and norepinephrine. drugbank.comoup.com Understanding the enantiomeric composition of tramadol and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

Methodologies for Enantiomeric Purity Determination and Separation

The determination of the enantiomeric purity and the separation of N-desmethyl tramadol enantiomers are primarily achieved through chiral chromatography techniques. High-performance liquid chromatography (HPLC) is the most common method, utilizing various chiral stationary phases (CSPs) to resolve the enantiomers. mdpi.comoup.comuniroma1.it

Several types of CSPs have been successfully employed for the enantiomeric separation of tramadol and its metabolites. These include polysaccharide-based columns, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector. oup.comnih.govnih.gov For example, a Chiralpak AD column, which contains amylose tris-(3,5-dimethylphenylcarbamate), has been used for the enantiomeric separation of tramadol and O-desmethyltramadol. oup.comnih.gov Another successful stationary phase is the Lux Cellulose-4 column. mdpi.comucp.pt

The mobile phase composition is critical for achieving optimal separation. Typical mobile phases for normal-phase chromatography consist of a mixture of a nonpolar solvent like hexane (B92381) or isohexane with a polar modifier such as ethanol (B145695) or isopropanol, and a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.govmdpi.comnih.gov For reversed-phase chromatography, mixtures of acetonitrile (B52724) and aqueous buffers are common. nih.govcapes.gov.br

Detection methods coupled with HPLC for the analysis of N-desmethyl tramadol enantiomers include fluorescence detection and mass spectrometry (MS). mdpi.comcapes.gov.br Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the simultaneous quantification of multiple enantiomers in complex biological matrices like plasma and whole blood. nih.govnih.govnih.gov Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix before chromatographic analysis. nih.govnih.gov

Capillary electrophoresis (CE) has also been explored for the chiral separation of tramadol and its metabolites, using cyclodextrins as chiral selectors. nih.gov

Table 1: Methodologies for Enantiomeric Separation of N-Desmethyl Tramadol

Analytical TechniqueChiral Stationary Phase/SelectorMobile Phase/BufferDetectionApplication
HPLCLux Cellulose-4Hexane/Ethanol/DEA (96:4:0.1, v/v/v)FluorescenceWastewater samples
HPLCChiralpak® ADHexane/Ethanol (95.5:4.5, v/v) + 0.1% DEATandem MSRat plasma
HPLCα1-acid glycoprotein (B1211001) (AGP) columnDiammonium hydrogen phosphate (B84403) buffer/Acetonitrile/Triethylamine (98.9:1:0.1, v/v)FluorescenceHuman plasma
LC-MS/MSChiral alpha-1-acid glycoprotein (AGP) columnAcetonitrile/Ammonium (B1175870) acetate (B1210297) (20mM, pH 7.2)Tandem MSHuman whole blood
Capillary ElectrophoresisCarboxymethyl-beta-cyclodextrinBorate bufferUVUrine

This table is generated based on data from the text and is for illustrative purposes.

Chromatographic Resolution Challenges for N-Desmethyl Tramadol Enantiomers

Achieving baseline separation of the enantiomers of N-desmethyl tramadol, often concurrently with tramadol and O-desmethyltramadol enantiomers, presents several chromatographic challenges. The structural similarities between these compounds require highly selective chiral stationary phases and carefully optimized mobile phase conditions. mdpi.com

One of the main challenges is finding a single chromatographic system that can effectively resolve all six compounds (the enantiomers of tramadol, N-desmethyltramadol, and O-desmethyltramadol) with good resolution and in a reasonable analysis time. mdpi.com For instance, while a particular CSP and mobile phase might provide excellent separation for the enantiomers of O-desmethyltramadol, it may only offer partial or no separation for the enantiomers of tramadol or N-desmethyltramadol. mdpi.com

The choice of the chiral stationary phase is critical. While polysaccharide-based CSPs are widely used, their selectivity can be highly dependent on the specific derivative and the mobile phase used. mdpi.comoup.com For example, a study found that a Lux Cellulose-4 column with a mobile phase of hexane, ethanol, and diethylamine provided good separation for all three pairs of enantiomers. mdpi.com However, another study using a Chirobiotic V CSP only achieved partial enantioseparation of N-desmethyltramadol. mdpi.com

The complexity of biological matrices like plasma and urine adds another layer of difficulty, as endogenous compounds can interfere with the analysis. nih.govnih.gov This necessitates robust sample preparation methods to remove potential interferences and may require highly selective detection methods like tandem mass spectrometry. nih.govnih.gov Furthermore, the low concentrations of metabolites in biological samples demand highly sensitive analytical methods. nih.govnih.gov

The development of a successful enantioselective method often involves screening multiple CSPs and extensively optimizing the mobile phase composition, including the type and concentration of the organic modifier, the aqueous component (in reversed-phase), and the additive. mdpi.comuniroma1.it The use of deuterated internal standards, such as (+)-N-Desmethyl Tramadol-d3, is crucial for accurate quantification, especially when using mass spectrometric detection, to compensate for matrix effects and variations in extraction recovery.

Enantiomeric Ratio Measurements in Biological Samples

The measurement of enantiomeric ratios of N-desmethyl tramadol in biological samples provides valuable insights into the stereoselective metabolism and pharmacokinetics of tramadol. nih.govnih.gov Studies in humans have consistently shown that the disposition of N-desmethyl tramadol is enantioselective. nih.govnih.gov

After administration of racemic tramadol, the plasma concentrations of (+)-N-desmethyltramadol are typically higher than those of (-)-N-desmethyltramadol. nih.govnih.gov One study reported that the area under the curve (AUC) ratio of (+)/(-) for N-desmethyltramadol was 6.36 in rats, indicating significant enantioselectivity in its disposition. nih.gov

The enantiomeric ratio of N-desmethyltramadol can be influenced by the activity of metabolizing enzymes, particularly CYP2D6. nih.govpharmgkb.org In individuals classified as poor metabolizers (PMs) for CYP2D6, the plasma concentrations of N-desmethyltramadol enantiomers are significantly higher compared to extensive metabolizers (EMs). nih.gov This is because in PMs, the O-demethylation pathway is impaired, leading to a greater proportion of tramadol being metabolized via the N-demethylation pathway. One study found that the mean AUC values for the enantiomers of N-desmethyltramadol were 7.40- and 8.69-fold greater in PMs than in EMs. nih.gov

Furthermore, the enantiomeric ratio of N-desmethyltramadol has been shown to change over time following drug administration. pharmgkb.orgresearchgate.net A study in healthy volunteers observed that the (+)/(-)-enantiomer ratio for N-desmethyltramadol increased from approximately two to almost seven within 24 hours after a single dose in individuals who were extensive or intermediate metabolizers for CYP2D6. pharmgkb.orgdiva-portal.org This time-dependent change in the enantiomeric ratio could potentially be used to estimate the time since drug intake. pharmgkb.org

Table 2: Enantiomeric Ratios of N-Desmethyl Tramadol in Biological Samples

SpeciesBiological MatrixKey Finding
RatPlasmaThe kinetic disposition of N-desmethyltramadol was enantioselective, with an AUC (+)/(-) ratio of 6.36.
HumanPlasmaPlasma accumulation of (+)-N-desmethyltramadol was observed after a single oral dose of racemic tramadol.
HumanWhole BloodThe (+)/(-)-enantiomer ratio of N-desmethyltramadol increased from about two to almost seven during 24 hours post-administration in CYP2D6 extensive and intermediate metabolizers.
HumanPlasmaIn CYP2D6 poor metabolizers, the mean AUC values for (+)- and (-)-N-desmethyltramadol were 7.40- and 8.69-fold greater, respectively, compared to extensive metabolizers.

This table is generated based on data from the text and is for illustrative purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.